A Technical Guide to 2-bromo-1-phenyl-1H-imidazole (CAS: 1034566-05-6): A Versatile Scaffold for Modern Drug Discovery
A Technical Guide to 2-bromo-1-phenyl-1H-imidazole (CAS: 1034566-05-6): A Versatile Scaffold for Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 2-bromo-1-phenyl-1H-imidazole, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The imidazole core is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[1][2][3] The specific substitution pattern of this compound—a phenyl group at the N1 position and a bromine atom at the C2 position—offers a unique combination of steric and electronic properties, making it a highly versatile intermediate for the synthesis of novel molecular entities. This document will elucidate the compound's physicochemical properties, explore robust synthetic strategies with mechanistic insights, detail its application in generating diverse chemical libraries through cross-coupling reactions, and discuss the potential therapeutic relevance of its derivatives.
The Imidazole Motif: A Cornerstone of Medicinal Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is a fundamental component of essential biomolecules, including the amino acid histidine and the neurotransmitter histamine, and it plays a critical role in the catalytic activity of many enzymes.[2][4] Consequently, compounds incorporating an imidazole scaffold are frequently designed as therapeutic agents to interact with a wide array of biological targets.[3][5] The unique electronic properties and hydrogen bonding capability of the imidazole ring make it an exceptional scaffold for establishing high-affinity interactions within protein binding sites.[1] The development of synthetic methodologies to create highly functionalized imidazoles is, therefore, a key focus in modern drug discovery.[6][7][8]
Physicochemical and Structural Properties
2-bromo-1-phenyl-1H-imidazole is a solid compound at room temperature, valued for its stability and utility in further synthetic transformations.[9] Its core structural and chemical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1034566-05-6 | [10][11][12][13] |
| Molecular Formula | C₉H₇BrN₂ | [9][10] |
| Molecular Weight | 223.07 g/mol | [9][10][11] |
| Appearance | Solid | [9] |
| Purity | Typically ≥97% | [9][13] |
| Canonical SMILES | C1=CC=C(C=C1)N2C=CN=C2Br | |
| InChI Key | SEULWJSKCVACTH-UHFFFAOYSA-N (Related to 1-phenylimidazole) | [14] |
Synthesis and Mechanistic Considerations
The synthesis of 2-bromo-1-phenyl-1H-imidazole requires a strategic approach to ensure regioselective bromination at the C2 position. Direct electrophilic bromination of the parent 1-phenylimidazole is often challenging, as it tends to yield a mixture of 4-bromo, 5-bromo, and 4,5-dibromo isomers due to the electronic nature of the imidazole ring.[15] A more controlled and reliable strategy involves constructing the imidazole ring from precursors that already contain the necessary substituents or facilitate selective C2-functionalization.
Proposed Synthetic Pathway: Ring Formation Strategy
A robust method for synthesizing N-substituted imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonia or an ammonia source. For 2-bromo-1-phenyl-1H-imidazole, a directed synthesis is necessary. A plausible modern approach involves the initial formation of 1-phenyl-1H-imidazole followed by a regioselective C2-lithiation and subsequent quenching with an electrophilic bromine source.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Phenyl-1H-imidazole
-
To a dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-imidazole (1.0 eq), iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 1-phenyl-1H-imidazole.
Causality: The Ullmann condensation is a classic and effective method for forming C-N bonds between aryl halides and N-heterocycles. Copper(I) iodide is the catalyst of choice, and a base is required to deprotonate the imidazole, activating it for nucleophilic attack.
Step 2: Synthesis of 2-bromo-1-phenyl-1H-imidazole
-
Dissolve 1-phenyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise while maintaining the temperature at -78 °C. The C2 proton of imidazole is the most acidic, allowing for regioselective deprotonation.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate flask, dissolve carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the lithiated imidazole solution to the CBr₄ solution via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue via column chromatography to afford the target compound, 2-bromo-1-phenyl-1H-imidazole.
Trustworthiness: This two-step protocol is a self-validating system. The success of the first step (N-arylation) is confirmed by standard analytical techniques (NMR, MS). The second step leverages the known high acidity of the C2 proton on the imidazole ring, a well-established principle in heterocyclic chemistry, to ensure highly regioselective bromination, avoiding the isomeric mixtures common with electrophilic addition methods.[15]
Core Applications in Drug Discovery & Development
The primary value of 2-bromo-1-phenyl-1H-imidazole in drug discovery lies in its role as a versatile synthetic handle. The bromine atom at the C2 position is ideally positioned for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[4] This allows for the rapid and efficient introduction of diverse chemical moieties, enabling the construction of large libraries of novel compounds for high-throughput screening.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling 2-bromo-1-phenyl-1H-imidazole with an arylboronic acid, a cornerstone reaction for generating biaryl structures prevalent in kinase inhibitors and other therapeutic classes.[16]
-
To a microwave vial or Schlenk tube, add 2-bromo-1-phenyl-1H-imidazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, typically sodium carbonate (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent mixture, commonly 1,4-dioxane/water (4:1) or DME.
-
Seal the vessel and heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for the required time (30 min to 12 h).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 2-aryl-1-phenyl-1H-imidazole derivative.
Expertise: The choice of catalyst, base, and solvent system is critical and often needs to be optimized for specific substrates. For example, electron-poor boronic acids may require a stronger base or a more active palladium catalyst (e.g., one with phosphine ligands like SPhos or XPhos) to achieve high yields.
Pharmacological Potential and Future Outlook
While specific biological activity data for 2-bromo-1-phenyl-1H-imidazole itself is limited in public literature, the potential of its derivatives can be extrapolated from structurally related compounds. The imidazole and benzimidazole cores are central to a vast number of FDA-approved drugs and clinical candidates.[16][17]
-
Anticancer Agents : Many kinase inhibitors used in oncology feature N-phenylimidazole or related benzimidazole scaffolds.[5][16] The ability to diversify the C2 position of the imidazole ring allows for fine-tuning interactions within the ATP-binding pocket of kinases.
-
Antimicrobial Agents : Imidazole derivatives have a long history as antifungal and antibacterial agents.[3][17]
-
Anti-inflammatory Agents : Certain substituted imidazoles have shown potent anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX) or various signaling pathways.[2][17]
The strategic placement of the phenyl group at N1 and the diversification handle at C2 provides a powerful platform for exploring structure-activity relationships (SAR). The phenyl ring can engage in crucial π-stacking or hydrophobic interactions with target proteins, while the substituent introduced at C2 can be tailored to target specific pockets, improve potency, and modulate pharmacokinetic properties.
Conclusion
2-bromo-1-phenyl-1H-imidazole (CAS: 1034566-05-6) is more than just a chemical intermediate; it is a strategically designed building block for accelerating modern drug discovery. Its synthesis, while requiring careful control of regioselectivity, is achievable through established organometallic methodologies. Its true power is realized in its application as a versatile scaffold for parallel synthesis and library generation via robust cross-coupling chemistry. For researchers and drug development professionals, this compound represents a key starting point for the rational design and discovery of next-generation therapeutics targeting a wide spectrum of human diseases.
References
-
D. A. Nagorny, S. M. Rivas, A. K. R. Perez, et al. (2012). Synthesis of Substituted Imidazoles via Organocatalysis. Organic Letters. Available at: [Link]
-
S. L. Gaikwad, S. B. Wagh, S. S. Pekamwar. (2015). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
S. Kumar, A. K. Verma, R. Kumar, et al. (2015). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. RSC Advances. Available at: [Link]
-
J. D. Firth, S. L. Pimlott, A. Sutherland. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism proposed to explain the synthesis of substituted imidazoles... Available at: [Link]
-
Aaron Chemicals. (n.d.). 2-Bromo-1-phenyl-1H-imidazole. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Imidazole Derivatives in Pharmaceutical Research. Available at: [Link]
-
Molecularinfo.com. (n.d.). CAS NO 1034566-05-6 molecular information. Available at: [Link]
-
Suzhou Unite Pharmaceutical Co., Ltd. (n.d.). 2-bromo-1-phenyl-1H-imidazole. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-1H-imidazole. Available at: [Link]
-
S. I. Chernykh, V. V. Gumenyuk, L. M. Potikha, et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
S. Farokhi, M. Sirati. (2023). Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as... International Journal of Chemical and Biochemical Sciences. Available at: [Link]
-
S. Sharma, S. Kumar, A. Sharma, et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. Available at: [Link]
-
ResearchGate. (n.d.). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Available at: [Link]
-
GSRS. (n.d.). 4-PHENYLIMIDAZOLE. Available at: [Link]
-
Fisher Scientific. (n.d.). 2-bromo-1-phenyl-1H-imidazole, Thermo Scientific. Available at: [Link]
-
DNDi. (2013). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Available at: [Link]
-
N. F. G. Da Costa, C. A. de Simone, D. W. G. da Silva, et al. (2025). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. ACS Infectious Diseases. Available at: [Link]
-
C. Shang, P. Gong, G. Liang. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules. Available at: [Link]
-
L. L. de Oliveira, A. D. da S. e Silva, G. C. de S. dos Reis, et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals. Available at: [Link]
-
PubChem. (n.d.). 1-Phenylimidazole. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 2-Bromo-1-phenyl-1H-imidazole | CymitQuimica [cymitquimica.com]
- 10. 1034566-05-6 | MFCD12198120 | 2-Bromo-1-phenyl-1H-imidazole [aaronchem.com]
- 11. molecularinfo.com [molecularinfo.com]
- 12. 2-Bromo-1-phenyl-1H-imidazole | 1034566-05-6 [chemicalbook.com]
- 13. 2-bromo-1-phenyl-1H-imidazole|1034566-05-6-UNITE PHARMACEUTICAL [unite-chem.com]
- 14. 1-Phenylimidazole | C9H8N2 | CID 81595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
